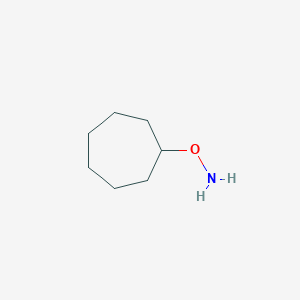
N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyridine ring substituted with an amino group and a trichlorophenyl group, as well as a pyrazole ring with a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the amino and trichlorophenyl groups. The pyrazole ring is then synthesized and attached to the pyridine ring through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the trichlorophenyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include nitro derivatives, dechlorinated compounds, and substituted derivatives with various functional groups .
Aplicaciones Científicas De Investigación
N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Mecanismo De Acción
The mechanism of action of N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular processes. In cancer research, it has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazole ring and are known for their enzyme inhibitory activities.
Trichlorophenyl-substituted pyridines: Similar in structure but may lack the pyrazole ring, affecting their biological activity.
Uniqueness
N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit CDKs makes it a promising candidate for cancer therapy .
Propiedades
Fórmula molecular |
C16H12Cl3N5O |
|---|---|
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
N-[6-amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H12Cl3N5O/c1-24-12(4-5-21-24)16(25)23-13-3-2-9(15(20)22-13)10-6-8(17)7-11(18)14(10)19/h2-7H,1H3,(H3,20,22,23,25) |
Clave InChI |
NWOPKJOQHVOYHU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C(=CC(=C3)Cl)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


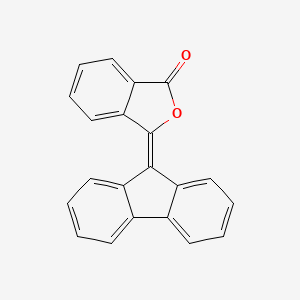
![5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone](/img/structure/B13993206.png)
![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
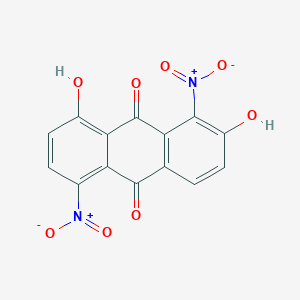
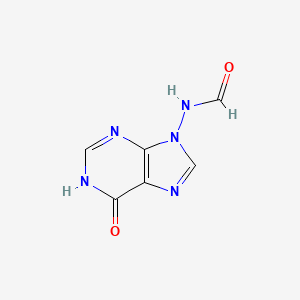
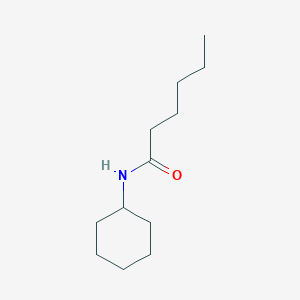



![6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13993262.png)
![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)

